molecular formula C18H17NO4 B5912398 4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid

4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid

Cat. No.: B5912398
M. Wt: 311.3 g/mol
InChI Key: DYZHDZDXNKFVEB-ZRDIBKRKSA-N
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Description

4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a methoxyphenyl group and an oxobut-2-en-2-yl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with acetylacetone to form a chalcone intermediate. This intermediate is then reacted with 4-aminobenzoic acid under reflux conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit cell proliferation.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induced apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
  • (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
  • 4-(4-Methoxyphenoxy)benzoic acid

Uniqueness

4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and an oxobut-2-en-2-yl group.

Properties

IUPAC Name

4-[[(E)-4-(3-methoxyphenyl)-4-oxobut-2-en-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12(19-15-8-6-13(7-9-15)18(21)22)10-17(20)14-4-3-5-16(11-14)23-2/h3-11,19H,1-2H3,(H,21,22)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZHDZDXNKFVEB-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC(=CC=C1)OC)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC(=CC=C1)OC)/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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